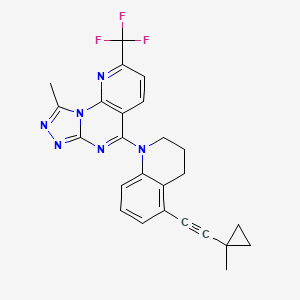
Dgk|A-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgk|A-IN-6 is a diacylglycerol kinase alpha (DGKα) inhibitor with significant potential in cancer research. Diacylglycerol kinase alpha is an enzyme that converts diacylglycerol to phosphatidic acid, both of which are crucial lipid signaling molecules involved in various cellular processes. Inhibiting diacylglycerol kinase alpha can modulate these signaling pathways, making this compound a promising candidate for therapeutic applications, particularly in oncology .
Méthodes De Préparation
The synthesis of Dgk|A-IN-6 involves several steps, including the preparation of substituted imidazoquinazolines and pyridotriazolopyrimidines. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions to form the core imidazoquinazoline or pyridotriazolopyrimidine structure.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Dgk|A-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dgk|A-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
Dgk|A-IN-6 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby modulating the levels of diacylglycerol and phosphatidic acid within cells. This inhibition affects several signaling pathways, including those involving protein kinase C, mammalian target of rapamycin (mTOR), and Ras guanyl nucleotide-releasing protein (RasGRP). By altering these pathways, this compound can influence cellular processes such as proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Dgk|A-IN-6 is unique among diacylglycerol kinase alpha inhibitors due to its high potency and specificity. Similar compounds include:
R59022: Another diacylglycerol kinase alpha inhibitor, but with lower potency compared to this compound.
Novel Heteroaryl Fluoroalkenes: These compounds are being explored for their potential as diacylglycerol kinase inhibitors, particularly in cancer research.
This compound stands out due to its superior inhibitory activity and potential therapeutic applications in oncology.
Propriétés
Formule moléculaire |
C25H21F3N6 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
3-methyl-8-[5-[2-(1-methylcyclopropyl)ethynyl]-3,4-dihydro-2H-quinolin-1-yl]-12-(trifluoromethyl)-2,4,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C25H21F3N6/c1-15-31-32-23-30-21(18-8-9-20(25(26,27)28)29-22(18)34(15)23)33-14-4-6-17-16(5-3-7-19(17)33)10-11-24(2)12-13-24/h3,5,7-9H,4,6,12-14H2,1-2H3 |
Clé InChI |
JUMNTMLRGYVNNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C=CC(=N3)C(F)(F)F)C(=N2)N4CCCC5=C(C=CC=C54)C#CC6(CC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


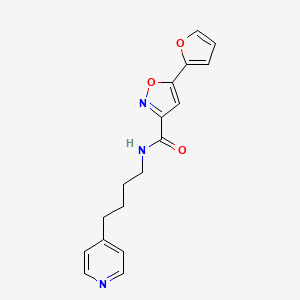

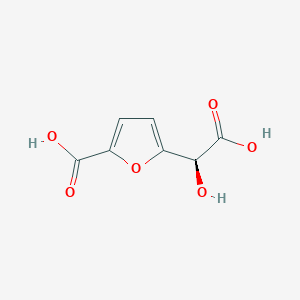
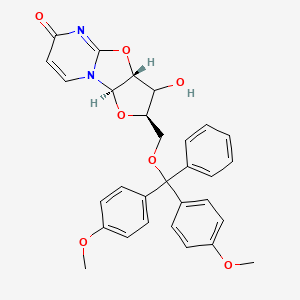

![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
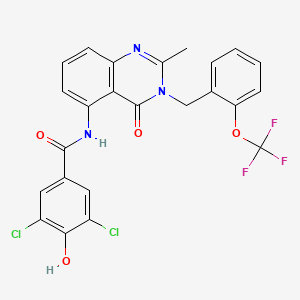
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
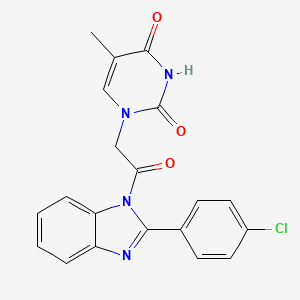
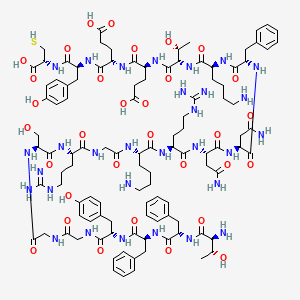
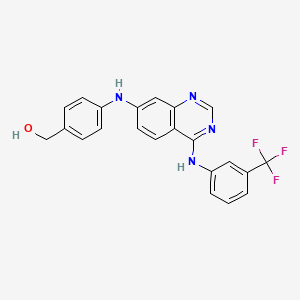
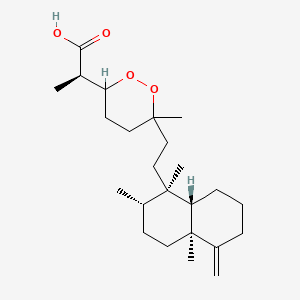
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
